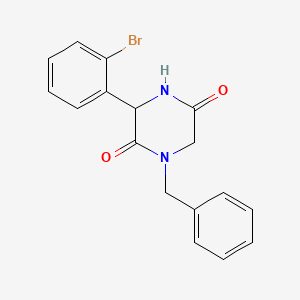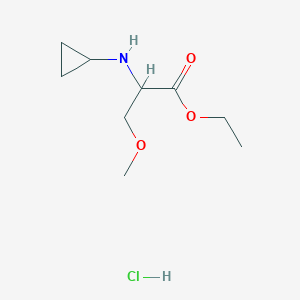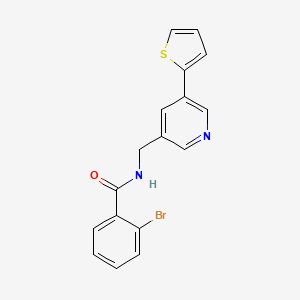
1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione” is a chemical compound with the molecular formula C17H19BrN2 . It is a derivative of piperazine, a class of organic compounds containing a piperazine functional group . The compound is related to 1-Benzyl-3-phenylpiperazine, which has a molecular weight of 252.354 Da .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as NMR, IR, and HRMS . The compound’s structure is also available as a 2D Mol file or a computed 3D SD file .Scientific Research Applications
Antiproliferative and Erythroid Differentiation Activity
Piperazine derivatives, including those structurally related to 1-Benzyl-3-(2-bromophenyl)piperazine-2,5-dione, have been studied for their potential in inhibiting cell proliferation and inducing erythroid differentiation in K-562 human chronic myelogenous leukemia cell lines. Compounds in this category exhibited inhibitory effects, suggesting their utility in cancer research and therapy (Saab et al., 2013).
Organic Crystal Engineering
Studies have explored the hydrogen-bonding and polymorphic crystalline forms of piperazine derivatives, demonstrating their significance in organic crystal engineering. This research provides insights into the molecular associations and structural analysis of such compounds, contributing to the development of new materials and pharmaceuticals (Weatherhead-Kloster et al., 2005).
Fluorescent Ligands for Receptor Studies
The synthesis and characterization of long-chain 1-(2-methoxyphenyl)piperazine derivatives as environment-sensitive fluorescent ligands for human 5-HT1A receptors have shown these compounds to possess high receptor affinity and fluorescence properties. Such ligands are invaluable tools for visualizing receptor expression and function in live cell studies (Lacivita et al., 2009).
Antimicrobial and Anthelmintic Activity
Synthesis efforts have yielded novel 1H-1,4-diazepines containing the benzene sulfonyl piperazine moiety, showing promising antimicrobial, antifungal, and anthelmintic activities. This highlights the potential of piperazine derivatives in developing new therapeutic agents for combating infections and parasitic diseases (Saingar et al., 2011).
Luminescent Properties and Photo-induced Electron Transfer
Research into piperazine substituted naphthalimide compounds has uncovered their luminescent properties and the capability for photo-induced electron transfer. These findings suggest applications in the development of novel photoluminescent materials and sensors (Gan et al., 2003).
Mechanism of Action
The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on its specific structure. Factors such as its size, polarity, and stability can influence how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if it acts as an inhibitor for a certain enzyme, it could disrupt the normal function of that enzyme and affect the biochemical pathway the enzyme is involved in .
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include factors within the body, such as pH and temperature, as well as external factors, such as light and humidity .
properties
IUPAC Name |
1-benzyl-3-(2-bromophenyl)piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c18-14-9-5-4-8-13(14)16-17(22)20(11-15(21)19-16)10-12-6-2-1-3-7-12/h1-9,16H,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIQECPFAOEMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2570113.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione](/img/structure/B2570117.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2570118.png)

![N-isopropyl-2-((3-(2-methoxy-5-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2570122.png)

![5-Chloro-2-(4-{3-[(4-fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4-methyl-1,3-benzothiazole](/img/structure/B2570127.png)


![methyl 2-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2570131.png)
![1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2570132.png)
![2-[(3-chloro-4-fluorophenyl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2570135.png)